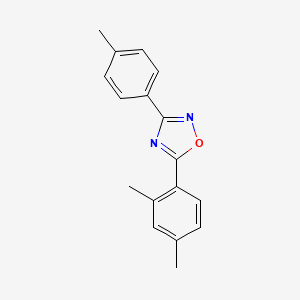
5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPO is a heterocyclic compound that belongs to the oxadiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of inflammatory mediators, such as cyclooxygenase and lipoxygenase. 5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to scavenge reactive oxygen species and protect cells from oxidative stress.
Biochemical and physiological effects:
5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory mediators, the induction of apoptosis and cell cycle arrest in cancer cells, and the scavenging of reactive oxygen species. 5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to have analgesic and antitumor activities.
実験室実験の利点と制限
One of the advantages of using 5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a versatile compound for various applications. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the study of 5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, including the development of novel synthetic methods for its preparation, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. One of the promising future directions is the use of 5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole as a probe for the detection of reactive oxygen species in biological systems. Another future direction is the development of 5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-based materials for various applications, such as drug delivery and sensing.
合成法
The synthesis of 5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be achieved by various methods, including the reaction of 2,4-dimethylbenzohydrazide with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine. The reaction takes place under reflux conditions, and the resulting product is 5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. Another method involves the reaction of 2,4-dimethylbenzohydrazide with 4-methylbenzoyl isothiocyanate in the presence of a base, such as pyridine. The reaction takes place at room temperature, and the resulting product is 5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole.
科学的研究の応用
5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory, analgesic, and antitumor activities. In materials science, 5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel materials, such as liquid crystals and polymers. In environmental science, 5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been used as a probe for the detection of reactive oxygen species in biological systems.
特性
IUPAC Name |
5-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-4-7-14(8-5-11)16-18-17(20-19-16)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXHHNNAPUIFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

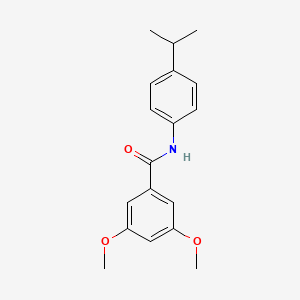
![4-ethyl-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5748782.png)
![N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5748793.png)
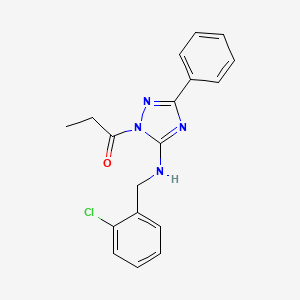
![2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5748807.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5748825.png)
![2-{[(5-iodo-2-thienyl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5748828.png)

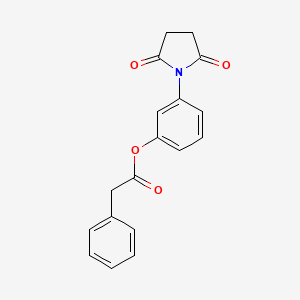
![3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5748846.png)
![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)
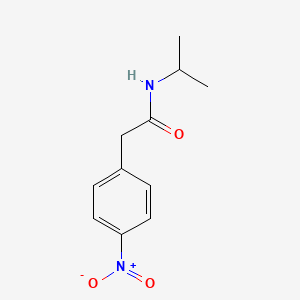
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748876.png)
